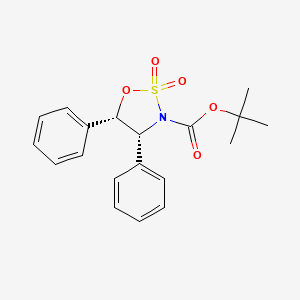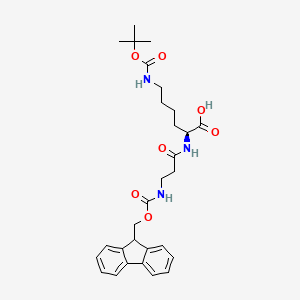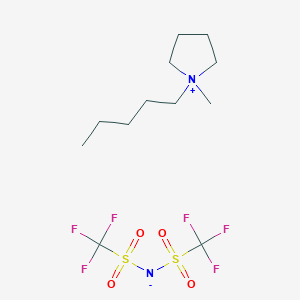
1-甲基-1-戊基吡咯烷鎓双(三氟甲基磺酰)酰胺
描述
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.
科学研究应用
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in lithium-ion batteries and dye-sensitized solar cells due to its high ionic conductivity and thermal stability.
Green Chemistry: Employed as a solvent in green chemistry applications due to its non-volatility and ability to dissolve a wide range of compounds.
Material Science: Utilized in the synthesis of conducting polymers and intercalation electrode materials.
作用机制
Target of Action
Similar compounds are known to be used in the fabrication of lithium-ion batteries , suggesting that its target could be the electrochemical processes within these batteries.
Mode of Action
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide: is a type of room temperature ionic liquid (RTIL) with a wide electrochemical window . This means it can withstand high voltages without decomposing, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
As an ionic liquid, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide doesn’t directly interact with biochemical pathways. Instead, it plays a role in the electrochemical reactions within lithium-ion batteries .
Pharmacokinetics
As an ionic liquid, it’s likely to have low volatility and high thermal stability .
Result of Action
The use of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide in lithium-ion batteries could potentially enhance their performance . Its high thermal stability and wide electrochemical window could contribute to increased battery life and safety .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide . For instance, it needs to be stored under inert gas and away from moisture .
生化分析
Biochemical Properties
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a solvent or co-solvent, affecting the solubility and reactivity of biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .
Metabolic Pathways
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. Additionally, it can alter the levels of key metabolites, such as ATP, NADH, and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with pentyl bromide to form 1-methyl-1-pentylpyrrolidinium bromide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)amide to yield the desired ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as ion exchange and distillation to remove impurities .
化学反应分析
Types of Reactions
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinium cation.
Electrochemical Reactions: It exhibits a wide electrochemical window, making it suitable for use in electrochemical applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides and organometallic reagents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent degradation of the ionic liquid .
Major Products Formed
The major products formed from reactions involving 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidinium salts .
相似化合物的比较
Similar Compounds
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Similar in structure but with a butyl group instead of a pentyl group.
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Contains an ethyl group and is used in similar applications such as electrolytes in batteries.
Uniqueness
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to its specific combination of a pentyl group and the bis(trifluoromethylsulfonyl)amide anion. This combination provides a balance of hydrophobicity and ionic conductivity, making it particularly effective in applications requiring high thermal stability and non-volatility .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-pentylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-5-8-11(2)9-6-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQEMVTULZGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380497-17-6 | |
| Record name | 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


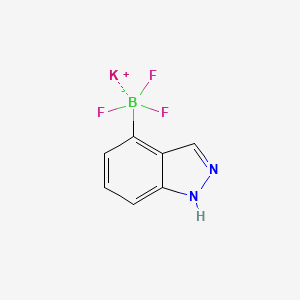
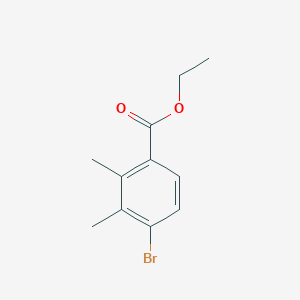
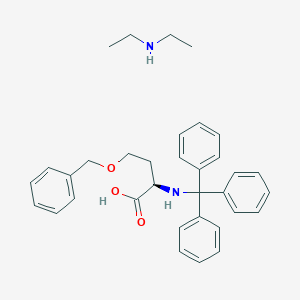
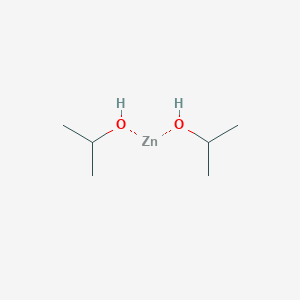
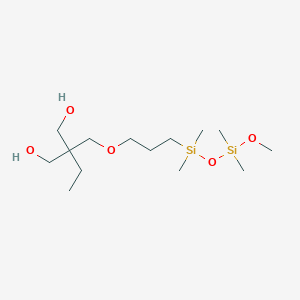
![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)
![Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B1495463.png)
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)


![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B1495482.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B1495487.png)
